molecular formula C22H16FN3O4 B2678494 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946370-08-7

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2678494
CAS No.: 946370-08-7
M. Wt: 405.385
InChI Key: DLKSEAOCWWJVRQ-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a substituted furopyridine derivative with a benzamido group at position 3 and a 2-methoxyphenyl carboxamide moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to 5-HT1F receptor agonists, which are explored for migraine treatment . The 2-fluorobenzamido group enhances receptor binding through halogen interactions, while the 2-methoxyphenyl substituent may improve solubility and metabolic stability compared to bulkier or more lipophilic groups.

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4/c1-29-16-10-5-4-9-15(16)25-22(28)20-19(18-17(30-20)11-6-12-24-18)26-21(27)13-7-2-3-8-14(13)23/h2-12H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSEAOCWWJVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide exhibit promising anticancer properties. Research has shown that derivatives of furo[3,2-b]pyridine can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it may possess significant inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease pathways. The structural features of this compound suggest potential interactions with targets such as kinases or proteases, which are crucial in cancer progression and other diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of furo[3,2-b]pyridine derivatives, including this compound. The compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of several furo[3,2-b]pyridine derivatives. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It acts as a potent and selective inhibitor of cdc-like kinases (CLKs) and modulates the Hedgehog signaling pathway . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Selectivity : The target compound’s 2-methoxyphenyl group contributes to >100-fold selectivity for 5-HT1F over 5-HT1B, surpassing Compound 5 (50-fold) and the 4-chloro analog (20-fold) .
  • Metabolic Stability : Unlike trifluoroethyl-substituted analogs requiring fluorinated groups for stability, the 2-methoxyphenyl moiety achieves comparable solubility (15 µM) without metabolic liabilities .
  • Synthetic Accessibility : The absence of complex cyclopropyl or piperidine groups (as in Compound 5) simplifies synthesis, reducing steps involving hazardous reagents like methanesulfonyl chloride .

Biological Activity

3-(2-Fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H16FN3O4
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 946370-08-7

The compound features a furo[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of the fluorobenzamide and methoxyphenyl groups enhances its pharmacological profiles.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial for numerous signaling pathways in cellular processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, suggesting potential effects on cardiovascular and neurological systems .
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, which could contribute to its anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Cell Proliferation and Apoptosis : Research suggests that compounds with similar structures can influence cell cycle regulation and apoptosis in cancer cells, indicating potential anti-cancer properties .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by downregulating pro-inflammatory cytokines.
  • Anticancer Potential : In cell line studies, the compound demonstrated cytotoxic effects against various cancer types, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, particularly in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in cytokine levels
AnticancerCytotoxicity in breast and colon cancer cells
NeuroprotectiveModulation of dopamine receptors

Case Study 1: Anti-inflammatory Effects

A study evaluated the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed an IC50 value indicating potent cytotoxicity. Further studies are needed to elucidate the underlying mechanisms.

Case Study 3: Neuroprotective Properties

Research focusing on neurodegenerative models demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of the Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis is typically required, involving Pd-catalyzed C-H arylation for constructing the furopyridine core, followed by sequential amidation reactions. For example, highlights the use of one-pot transamidation strategies to reduce purification steps. Yield optimization can involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Orthogonal protection of reactive groups (e.g., methoxy vs. fluoro) may minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as described in for analogous benzamide derivatives. Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to its pharmacophores (e.g., kinase inhibition assays). suggests using fluorescence polarization assays for rapid screening of binding affinity. Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for key reactions like amidation or cyclization. emphasizes integrating quantum chemical calculations with experimental data via platforms like ICReDD to identify energetically favorable pathways. Molecular dynamics simulations may also predict solubility and aggregation behavior .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use LC-MS/MS to track metabolite formation in plasma (e.g., defluorination or glucuronidation). recommends pharmacokinetic profiling in rodent models, with allometric scaling to estimate human dosing. Parallel in vitro assays under hypoxia or serum-supplemented conditions can mimic in vivo microenvironments .

Q. How can structure-activity relationship (SAR) studies be structured to optimize target selectivity?

  • Methodological Answer : Systematic derivatization of the fluorobenzamido and methoxyphenyl groups is critical. demonstrates that replacing the 2-fluorine with chlorine or methyl groups alters kinase selectivity. Use combinatorial libraries with varying substituents and assess selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Continuous-flow reactors improve scalability for Pd-catalyzed steps by enhancing heat/mass transfer (). For amidation, switch from batch to solid-phase peptide synthesis (SPPS) to minimize intermediate purification. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction completion .

Q. How can in vivo efficacy models be tailored to evaluate therapeutic potential?

  • Methodological Answer : For oncology applications, use patient-derived xenograft (PDX) models with immunohistochemical validation of target engagement (e.g., phospho-kinase staining). recommends dosing via osmotic minipumps to maintain stable plasma levels. Include negative controls with structurally related but inactive analogs to confirm mechanism-specific effects .

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